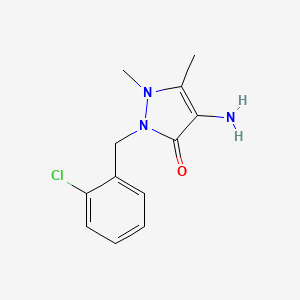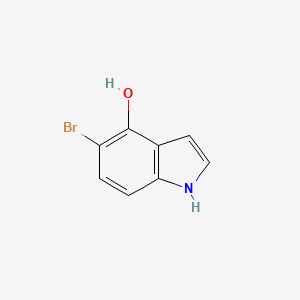
5-Bromo-1h-indol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1h-indol-4-ol: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound has a molecular formula of C8H6BrNO and a molecular weight of 212.04 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1h-indol-4-ol can be achieved through various methods. One common approach involves the bromination of indole derivatives. For instance, the Fischer indole synthesis can be employed, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole structure . The bromination of the indole ring can then be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-1h-indol-4-ol undergoes various chemical reactions, including:
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of azido or amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-1h-indol-4-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives with potential biological activities .
Biology: In biological research, this compound is used to study the role of indole derivatives in cellular processes. It has been investigated for its potential to modulate signaling pathways and gene expression .
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been explored for their anticancer, antiviral, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 5-Bromo-1h-indol-4-ol involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to inhibit cyclooxygenase-2 (COX-2) enzyme, leading to anti-inflammatory effects . Additionally, the compound may interfere with DNA replication and transcription processes, contributing to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
5-Bromoindole: Similar structure but lacks the hydroxyl group at the 4-position.
5-Chloro-1h-indol-4-ol: Similar structure with a chlorine atom instead of bromine.
5-Fluoro-1h-indol-4-ol: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 5-Bromo-1h-indol-4-ol is unique due to the presence of both bromine and hydroxyl groups, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds, affecting the compound’s interaction with biological targets .
Eigenschaften
Molekularformel |
C8H6BrNO |
|---|---|
Molekulargewicht |
212.04 g/mol |
IUPAC-Name |
5-bromo-1H-indol-4-ol |
InChI |
InChI=1S/C8H6BrNO/c9-6-1-2-7-5(8(6)11)3-4-10-7/h1-4,10-11H |
InChI-Schlüssel |
JJYMDOATKNHCCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1NC=C2)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


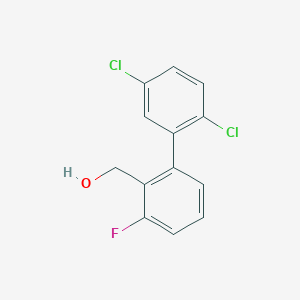
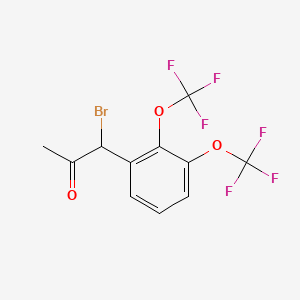

![1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14055945.png)
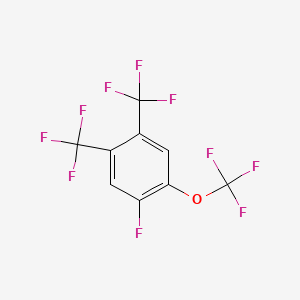
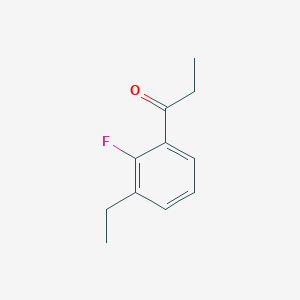


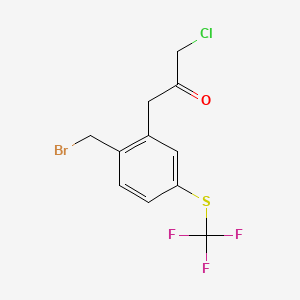
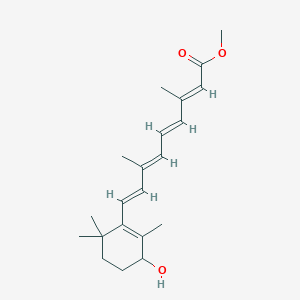
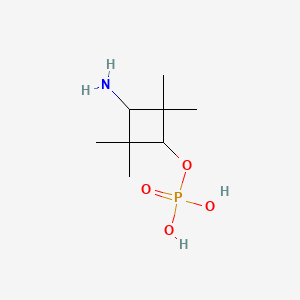

![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetic acid](/img/structure/B14055999.png)
